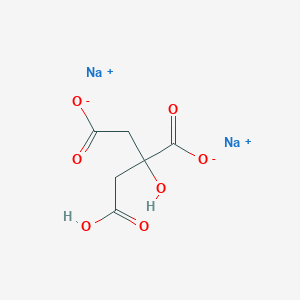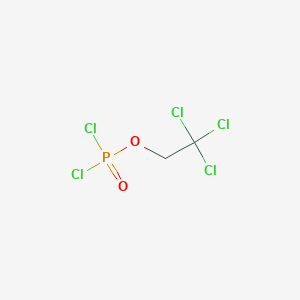
1,2,3,4-Tetrahydrophenanthrene
Vue d'ensemble
Description
1,2,3,4-Tetrahydrophenanthrene, also known as tetralin, is a colorless liquid with a distinct odor. It is a cyclic hydrocarbon that is commonly used as a solvent in various industries, including the production of resins, plastics, and rubber. Tetralin has also been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
Tetralin is a non-polar solvent, which means that it is not soluble in water but can dissolve a wide range of non-polar compounds, such as oils, fats, and waxes. Its ability to dissolve non-polar compounds makes it an ideal solvent for extracting and isolating organic compounds from natural sources, such as plants and animals.
Biochemical and Physiological Effects:
Tetralin has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 1,2,3,4-Tetrahydrophenanthrene has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,2,3,4-Tetrahydrophenanthrene as a solvent is its ability to dissolve a wide range of non-polar compounds. This makes it an ideal solvent for experiments that involve the extraction and isolation of organic compounds. Additionally, 1,2,3,4-Tetrahydrophenanthrene has a low boiling point, which makes it easy to remove from reaction mixtures. However, 1,2,3,4-Tetrahydrophenanthrene has some limitations as a solvent. It is not soluble in water, which limits its use in experiments that require the use of aqueous solutions. Additionally, 1,2,3,4-Tetrahydrophenanthrene can be toxic if ingested or inhaled, which requires careful handling in the laboratory.
Orientations Futures
There are several potential future directions for research involving 1,2,3,4-Tetrahydrophenanthrene. One area of interest is the use of 1,2,3,4-Tetrahydrophenanthrene as a solvent for the production of biodegradable polymers. Tetralin has been shown to be an effective solvent for the production of polyesters and other biodegradable polymers, which could have important applications in the development of sustainable materials. Additionally, 1,2,3,4-Tetrahydrophenanthrene has been studied for its potential use in the production of biofuels. Its ability to dissolve non-polar compounds makes it an ideal solvent for the extraction of oils and other organic compounds from plant and animal sources, which could be used to produce biofuels. Finally, 1,2,3,4-Tetrahydrophenanthrene has potential applications in the field of medicine, particularly in the development of new drugs. Its unique chemical properties make it an ideal solvent for the production of pharmaceuticals, and it has been studied for its potential use in drug delivery systems.
Méthodes De Synthèse
Tetralin can be synthesized through the hydrogenation of phenanthrene, a polycyclic aromatic hydrocarbon. The reaction typically involves the use of a catalyst, such as palladium, and a hydrogen source, such as hydrogen gas or a hydrogen donor. The resulting product is purified through distillation to obtain pure 1,2,3,4-Tetrahydrophenanthrene.
Applications De Recherche Scientifique
Tetralin has been widely studied for its potential applications in scientific research, particularly in the fields of chemistry and biology. Its unique chemical properties make it an ideal solvent for a variety of experiments, and it has been used as a reaction medium for various chemical reactions, including hydrogenation, oxidation, and polymerization.
Propriétés
IUPAC Name |
1,2,3,4-tetrahydrophenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10H,2,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNCDAQNSQBHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873048 | |
| Record name | 1,2,3,4-Tetrahydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydrophenanthrene | |
CAS RN |
1013-08-7, 73493-69-3 | |
| Record name | Phenanthrene, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073493693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Tetrahydrophenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)










